2-Methyl-5-nitrobenzimidazole
Overview
Description
2-Methyl-5-nitrobenzimidazole is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various studies . One approach involves the condensation of 1,2-benzenediamine with aldehydes, followed by oxidation . Another method involves a reductive cyclization reaction using stannous chloride dihydrate as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to the 4 and 5 positions of an imidazole ring . The compound has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .Chemical Reactions Analysis
Benzimidazole, the parent compound of this compound, is known to undergo various chemical reactions. It can act as a base, be deprotonated with stronger bases, and the imine can be alkylated . It also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 446.0±18.0 °C at 760 mmHg, and a flash point of 223.5±21.2 °C . It has a molar refractivity of 48.0±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 123.2±3.0 cm3 .Scientific Research Applications
Synthesis Methodology : A study by Tian and Grivas (1992) presented a methodology for synthesizing 2-methyl-4-nitrobenzimidazoles, which could be relevant for the preparation of 2-Methyl-5-nitrobenzimidazole derivatives (Tian & Grivas, 1992).
Photographic Processing Application : Ford (1978) investigated the polarographic behavior of 5-nitrobenzimidazole, a compound closely related to this compound, in photographic processing solutions, indicating potential applications in this field (Ford, 1978).
Heme Synthesis Research : Abbott and Gindin (1957) studied the effects of 5-nitrobenzimidazole derivatives, including this compound, on heme synthesis in vitro, suggesting potential biochemical applications (Abbott & Gindin, 1957).
Biomedical Applications : Popovici et al. (2021) reported on the synthesis of new thiosemicarbazide derivatives using 5-nitrobenzimidazole, highlighting their potential in biochemistry and medicine, specifically their tuberculostatic activity (Popovici et al., 2021).
Antitumor Activity Research : Ramla et al. (2006) explored the antitumor effects of 1-substituted-2-methyl-5-nitrobenzimidazoles, providing insights into potential cancer treatment applications (Ramla et al., 2006).
Chemical Analysis and Detection : Deýlová et al. (2014) studied the voltammetric determination of 5-nitrobenzimidazole, a related compound, which could inform analytical techniques for this compound (Deýlová et al., 2014).
Antimicrobial Activities : Li et al. (2012) synthesized nitroimidazole derivatives, including those with this compound, demonstrating strong antibacterial activities, suggesting potential use in antimicrobial chemotherapeutics (Li et al., 2012).
Mechanism of Action
Target of Action
2-Methyl-5-nitrobenzimidazole, also known as 2-Methyl-5-nitro-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives have been found to inhibit various enzymes, making them significant chemotherapeutic agents in diverse clinical conditions . Specifically, 2-substituted-5-nitro-benzimidazole derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .
Mode of Action
Benzimidazole compounds, in general, have been shown to interfere with mitosis in fungi . This suggests that this compound may interact with its targets, leading to changes in cell division and growth .
Biochemical Pathways
Benzimidazole derivatives, including this compound, have broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways . They have been found to exert excellent bioactivity against many ailments, suggesting their involvement in multiple biochemical pathways . .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .
Result of Action
Given its potential role as an inhibitor of c-met and vegfr-2 kinases, it may have anti-cancer effects by inhibiting cell growth and division .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including 2-Methyl-5-nitrobenzimidazole, have potential for further exploration in the field of drug discovery due to their wide range of bioactivities . The clubbing of bioactive pharmacophores could be exploited as a strategy in the design and discovery of new agents to counter drug resistance in the future .
Properties
IUPAC Name |
2-methyl-6-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXTVLCZDPERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170778 | |
Record name | Benzimidazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-40-1 | |
Record name | 2-Methyl-5-nitrobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1792-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1792-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-5-NITROBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDP9EXS9EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Methyl-5-nitrobenzimidazole?
A1: this compound is an organic compound with the molecular formula C8H7N3O2. While the exact molecular weight is not specified in the provided abstracts, it can be calculated as 177.16 g/mol. The crystal structure analysis of its monohydrate form (C8H7N3O2·H2O) reveals that the molecule, excluding the methyl hydrogen atoms, is nearly planar. []
Q2: How does the crystal structure of this compound monohydrate contribute to its stability?
A2: The crystal structure of this compound monohydrate exhibits a network of hydrogen bonds involving the water molecules. Specifically, N—H⋯O(water), O(water)—H⋯O, and O(water)—H⋯N hydrogen bonds are observed. These interactions contribute to the stability of the crystal lattice by forming sheets parallel to the (100) plane. Additionally, a π–π interaction is indicated by a short intermolecular contact between the benzene and imidazole rings. []
Q3: What research has been conducted on metal complexes involving this compound?
A3: Research has explored the formation and properties of metal complexes involving this compound and metronidazole. While the abstract does not provide specific details about the platinum and other metal complexes investigated, this research direction suggests potential applications in various fields, including catalysis and medicinal chemistry. []
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